
3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%
Vue d'ensemble
Description
“3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%” is a chemical compound that is part of the Organic Building Blocks . It has a linear formula of (CH3)3C6H4C≡CH . The compound has a molecular weight of 158.24 .
Molecular Structure Analysis
The molecular structure of “3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%” is represented by the SMILES string CC(C)(C)c1ccc(cc1)C#C . This string represents a specific notation used in chemistry to depict the structure of organic molecules.
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a boiling point of 70 °C at 2 mmHg and a density of 0.877 g/mL at 25 °C .
Mécanisme D'action
Target of Action
It is known that similar compounds interact withTransient Receptor Potential (TRP) channels , which serve as sensors for temperature and noxious stimuli .
Mode of Action
Related compounds have been shown to modulate the activation threshold of trp channels, leading to the development of inflammatory pain behaviors .
Biochemical Pathways
It is known that modulation of trp channels can affect nociception and pain signaling pathways .
Result of Action
A related compound, 4-tert-butylphenyl salicylate, has been shown to decrease nitric oxide production and reduce the expression of inducible nitric oxide synthase (inos) and cyclooxygenase (cox)-2 .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other compounds can influence the action of chemical compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol (97%) in laboratory experiments include its low cost, its low toxicity, and its availability. It is also relatively easy to use and store, and it is compatible with a wide range of other chemicals. The main limitation of this compound is that it is not very stable, and it can react with other compounds in the presence of light or heat.
Orientations Futures
The future directions for 3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol (97%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs and other compounds. In addition, further research is needed to determine the optimal conditions for its use in laboratory experiments, and to determine the most efficient methods for its synthesis. Finally, further research is needed to investigate its potential uses in the field of medicine and its potential as a therapeutic agent.
Applications De Recherche Scientifique
3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol (97%) is a versatile compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It is also used in the synthesis of polymers, dyes, and other materials. In addition, it is used in the synthesis of proteins, enzymes, and other biomolecules. Furthermore, it has been used in the synthesis of drugs, and has been found to be useful in the treatment of certain diseases.
Safety and Hazards
The compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to the aquatic environment . It’s recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNNPQOHUHMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

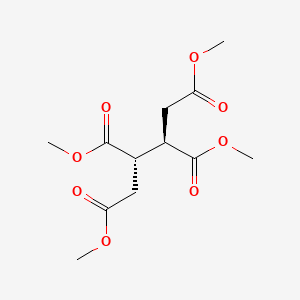
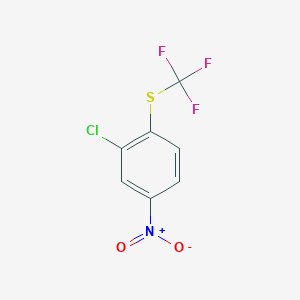
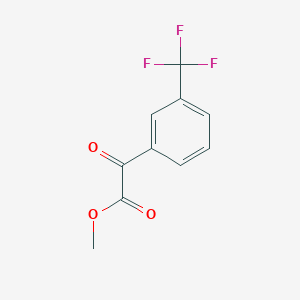
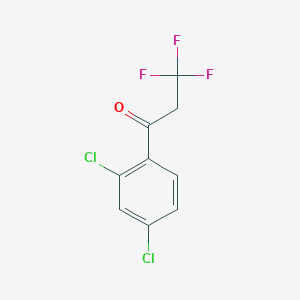
![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)
![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)
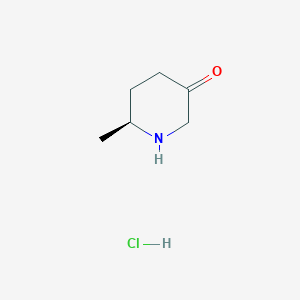
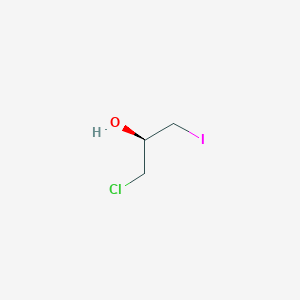
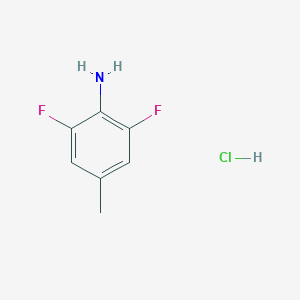

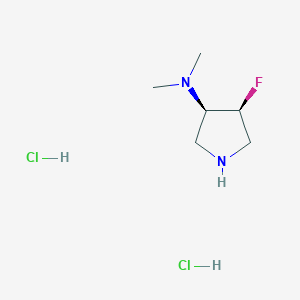
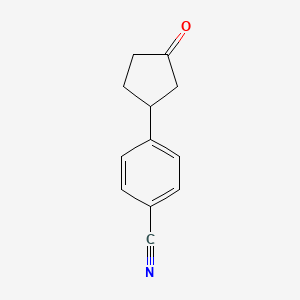
![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)
